molecular formula C10H9NO3 B8650900 3-Hydroxymethyl-1H-indole-2-carboxylic acid

3-Hydroxymethyl-1H-indole-2-carboxylic acid

Cat. No. B8650900
M. Wt: 191.18 g/mol
InChI Key: SJHLUNFSFQWODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxymethyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(hydroxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-4,11-12H,5H2,(H,13,14)

InChI Key

SJHLUNFSFQWODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl indole-2-carboxylate (5.87 gm) in absolute ethanol (85 ml) was combined with potassium carbonate (4.3 gm) and 37% formaldehyde (2.6 gm) and heated to reflux for four days. The mixture was cooled to room temperature and the solvents removed on a rotary evaporator. The residue was dissolved in water (100 ml) and the water solution was washed with ether (2×50 ml). The aqueous solution was made acidic with 3.6 N sulfuric acid and the resulting mixture was extracted with methylene chloride (2×50 ml) and ether (2×50 ml). The combined organic layers were dried over magnesium sulfate and the solvent removed on a rotary evaporator. The residue was dissolved in acetone and purified by preparative centrifugally accelerated radial thin layer chromatography on silica gel using 10% methanol in methylene chloride as eluant. The product was obtained as an off-white solid. Physical data are reported in Table I.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

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